molecular formula C13H10NO2S+ B14239368 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium CAS No. 503855-01-4

2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium

Cat. No.: B14239368
CAS No.: 503855-01-4
M. Wt: 244.29 g/mol
InChI Key: OKVREFBGLIIBCV-UHFFFAOYSA-N
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Description

2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that features a benzothiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 5-formylfuran-2-boronic acid with 3-methylbenzothiazolium salts. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine in acetic acid for bromination at room temperature.

Major Products Formed

    Oxidation: 2-(5-Carboxyfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium

    Reduction: 2-(5-Hydroxymethylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium

    Substitution: 2-(5-Bromofuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium

Scientific Research Applications

2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with nucleic acids and proteins, potentially disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Formylfuran-2-boronic acid
  • 2-Formylfuran-5-boronic acid
  • 5-Formyl-2-furanylboronic acid

Uniqueness

2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to its combination of a benzothiazole ring and a furan ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

503855-01-4

Molecular Formula

C13H10NO2S+

Molecular Weight

244.29 g/mol

IUPAC Name

5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10NO2S/c1-14-10-4-2-3-5-12(10)17-13(14)11-7-6-9(8-15)16-11/h2-8H,1H3/q+1

InChI Key

OKVREFBGLIIBCV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(O3)C=O

Origin of Product

United States

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